Cellulose, 2-(diethylamino)ethyl ether
Overview
Description
Cellulose, 2-(diethylamino)ethyl ether: is a derivative of cellulose, a natural polymer found in the cell walls of plants. This compound is known for its ion-exchange properties and is widely used in various applications, including chromatography and biotechnology. It is characterized by the presence of diethylaminoethyl groups attached to the cellulose backbone, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cellulose, 2-(diethylamino)ethyl ether typically involves the reaction of cellulose with diethylaminoethyl chloride in the presence of a base. The process can be summarized as follows:
Activation of Cellulose: Cellulose is first activated by treating it with an alkaline solution, such as sodium hydroxide, to increase its reactivity.
Etherification Reaction: The activated cellulose is then reacted with diethylaminoethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.
Purification: The resulting product is purified by washing with water and organic solvents to remove any unreacted reagents and by-products.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Activation: Large quantities of cellulose are activated using industrial-grade alkaline solutions.
Continuous Etherification: The activated cellulose is continuously fed into a reactor where it reacts with diethylaminoethyl chloride. The reaction conditions are optimized for maximum yield and efficiency.
Automated Purification: The product is purified using automated systems that ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions: Cellulose, 2-(diethylamino)ethyl ether undergoes various chemical reactions, including:
Substitution Reactions: The diethylaminoethyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the ether linkage.
Hydrolysis: Under acidic or basic conditions, the ether linkage can be hydrolyzed, leading to the breakdown of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides and nucleophiles are commonly used in substitution reactions. The reactions are typically carried out in polar solvents like DMSO or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, although mild conditions are preferred to prevent degradation of the cellulose backbone.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can introduce various functional groups onto the cellulose backbone, while hydrolysis can lead to the formation of diethylaminoethyl alcohol and cellulose.
Scientific Research Applications
Chemistry: Cellulose, 2-(diethylamino)ethyl ether is widely used in ion-exchange chromatography for the separation and purification of proteins, nucleic acids, and other biomolecules. Its ability to bind to negatively charged molecules makes it an essential tool in biochemical research.
Biology: In biological research, this compound is used for the purification of enzymes and other proteins. It is also employed in the preparation of affinity chromatography columns, which are used to isolate specific biomolecules based on their interactions with the diethylaminoethyl groups.
Medicine: In the medical field, this compound is used in drug delivery systems. Its ability to form stable complexes with various drugs allows for controlled release and targeted delivery, improving the efficacy and safety of therapeutic treatments.
Industry: Industrially, this compound is used in the production of bio-based materials, such as biodegradable films and coatings. Its unique properties make it suitable for applications in packaging, textiles, and environmental remediation.
Mechanism of Action
The mechanism of action of cellulose, 2-(diethylamino)ethyl ether is primarily based on its ion-exchange properties. The diethylaminoethyl groups on the cellulose backbone can interact with negatively charged molecules, such as proteins and nucleic acids, through electrostatic interactions. This allows for the selective binding and separation of these molecules in various applications.
Molecular Targets and Pathways: The primary molecular targets of this compound are negatively charged biomolecules. The compound can bind to these molecules through its positively charged diethylaminoethyl groups, facilitating their separation and purification. The pathways involved in these interactions are primarily based on electrostatic attraction and ion-exchange mechanisms.
Comparison with Similar Compounds
Cellulose, 2-(dimethylamino)ethyl ether: Similar to cellulose, 2-(diethylamino)ethyl ether, but with dimethylaminoethyl groups instead of diethylaminoethyl groups. It has similar ion-exchange properties but may differ in its binding affinity and selectivity.
Cellulose, 2-(hydroxyethyl) ether: This compound has hydroxyethyl groups attached to the cellulose backbone. It is used in different applications, such as thickening agents and stabilizers, due to its hydrophilic properties.
Cellulose, 2-(carboxymethyl) ether: This derivative has carboxymethyl groups, which impart anionic properties to the cellulose. It is commonly used in pharmaceuticals and food products as a stabilizer and emulsifier.
Uniqueness: this compound is unique due to its strong ion-exchange properties and its ability to form stable complexes with negatively charged molecules. This makes it particularly valuable in applications requiring selective binding and separation of biomolecules. Its versatility and effectiveness in various fields, including chemistry, biology, medicine, and industry, highlight its importance as a multifunctional compound.
Properties
IUPAC Name |
(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-[(2S,3S,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10+,11-,12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-OPROWFNBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@@H](O[C@@H]([C@H]([C@@H]2O)O)O)CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
9013-34-7 | |
Record name | Cellulose, 2-(diethylamino)ethyl ether | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cellulose, 2-(diethylamino)ethyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.927 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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